molecular formula C20H16N2O2S B11968960 N'-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide CAS No. 52341-51-2

N'-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B11968960
CAS No.: 52341-51-2
M. Wt: 348.4 g/mol
InChI Key: BUXGLBWCEHJPCQ-UHFFFAOYSA-N
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Description

N’-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a fluorenylidene group attached to a sulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 9H-fluoren-9-one and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can be utilized in catalysis and sensor applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide is unique due to its combination of a fluorenylidene group and a sulfonohydrazide moiety. This structural feature imparts distinct photophysical properties, making it suitable for applications in fluorescent dyes and sensors. Additionally, its potential biological activity as an antimicrobial and anticancer agent sets it apart from other similar compounds.

Properties

CAS No.

52341-51-2

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

N-(fluoren-9-ylideneamino)-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H16N2O2S/c1-14-10-12-15(13-11-14)25(23,24)22-21-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,22H,1H3

InChI Key

BUXGLBWCEHJPCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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